molecular formula C9H6BrClN2 B8620282 5-Amino-1-chloro-4-bromoisoquinoline

5-Amino-1-chloro-4-bromoisoquinoline

Cat. No.: B8620282
M. Wt: 257.51 g/mol
InChI Key: PQVZYFARQIZFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-chloro-4-bromoisoquinoline is a halogenated and aminated isoquinoline derivative. Its structure features a chloro substituent at position 1, a bromo group at position 4, and an amino group at position 5. Isoquinoline derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis and as ligands in catalysis.

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

4-bromo-1-chloroisoquinolin-5-amine

InChI

InChI=1S/C9H6BrClN2/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H,12H2

InChI Key

PQVZYFARQIZFSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CN=C2Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

Compound Name Substituents CAS Number Key Properties/Applications References
5-Amino-1-chloro-4-bromoisoquinoline 1-Cl, 4-Br, 5-NH₂ Not Available High molecular weight; potential electrophilic sites for cross-coupling reactions. Likely moderate solubility in polar solvents due to NH₂. Hypothetical
5-Amino-1-chloroisoquinoline 1-Cl, 5-NH₂ 374554-54-8 Used in pharmaceutical intermediates; NH₂ enhances solubility in polar media.
1-Bromo-4-chloroisoquinoline 1-Br, 4-Cl 925890-48-8 Halogen-rich; low solubility in water; used in organometallic synthesis.
2-Amino-5-chlorobenzonitrile 2-NH₂, 5-Cl (benzene) 5922-60-1 Nitrile group enables diverse reactivity; unrelated to isoquinoline core.

Key Findings:

The amino group at position 5 improves solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen-bonding capacity, a trait shared with 5-Amino-1-chloroisoquinoline .

Biological and Synthetic Relevance: Halogenated isoquinolines like 1-Bromo-4-chloroisoquinoline are often intermediates in drug discovery, where bromo substituents facilitate late-stage functionalization . Amino-substituted derivatives (e.g., 5-Amino-1-chloroisoquinoline) are prioritized in medicinal chemistry for their ability to interact with biological targets via H-bonding .

Limitations in Data Availability: Direct experimental data (e.g., melting points, spectral data) for this compound are absent in the provided evidence. Predictions are based on analogs like 5-Amino-1-chloroisoquinoline and 1-Bromo-4-chloroisoquinoline.

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